

A Comparative Guide to PROTAC Linkers: Dissecting the Impact on Targeted Protein Degradation

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Compound of Interest

Compound Name: *Boc-NH-PEG4-C2-Boc*

Cat. No.: *B8255292*

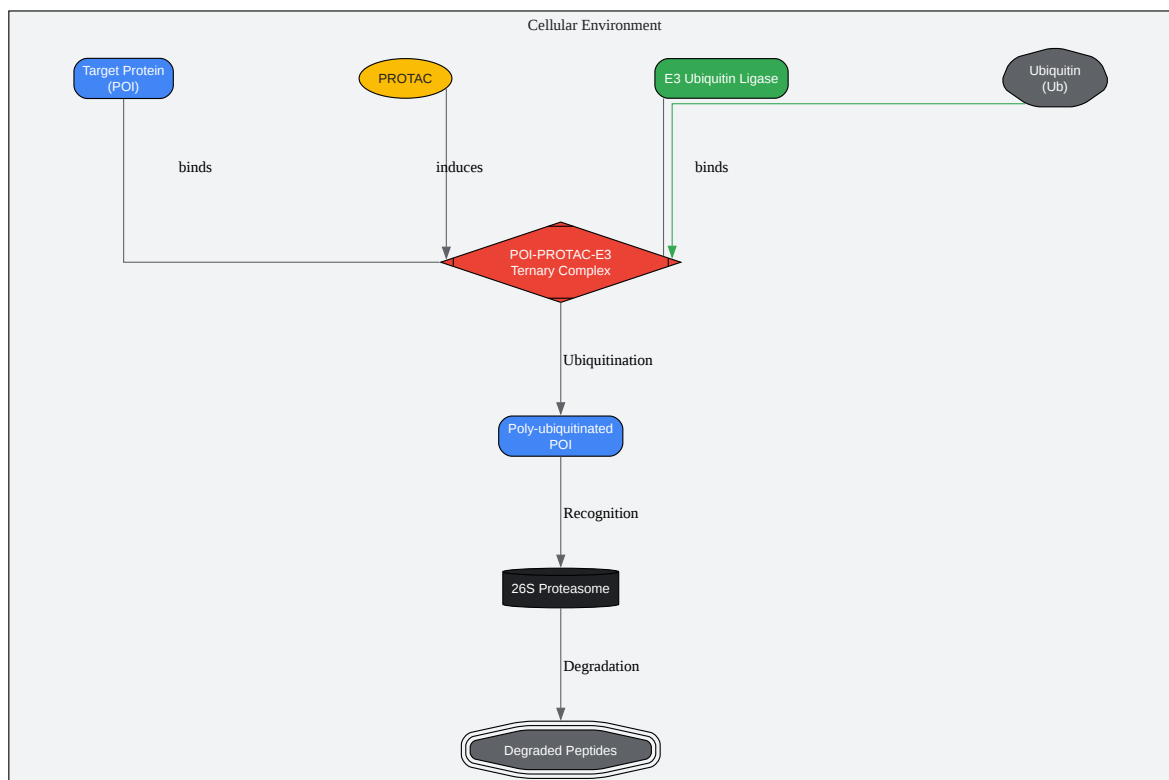
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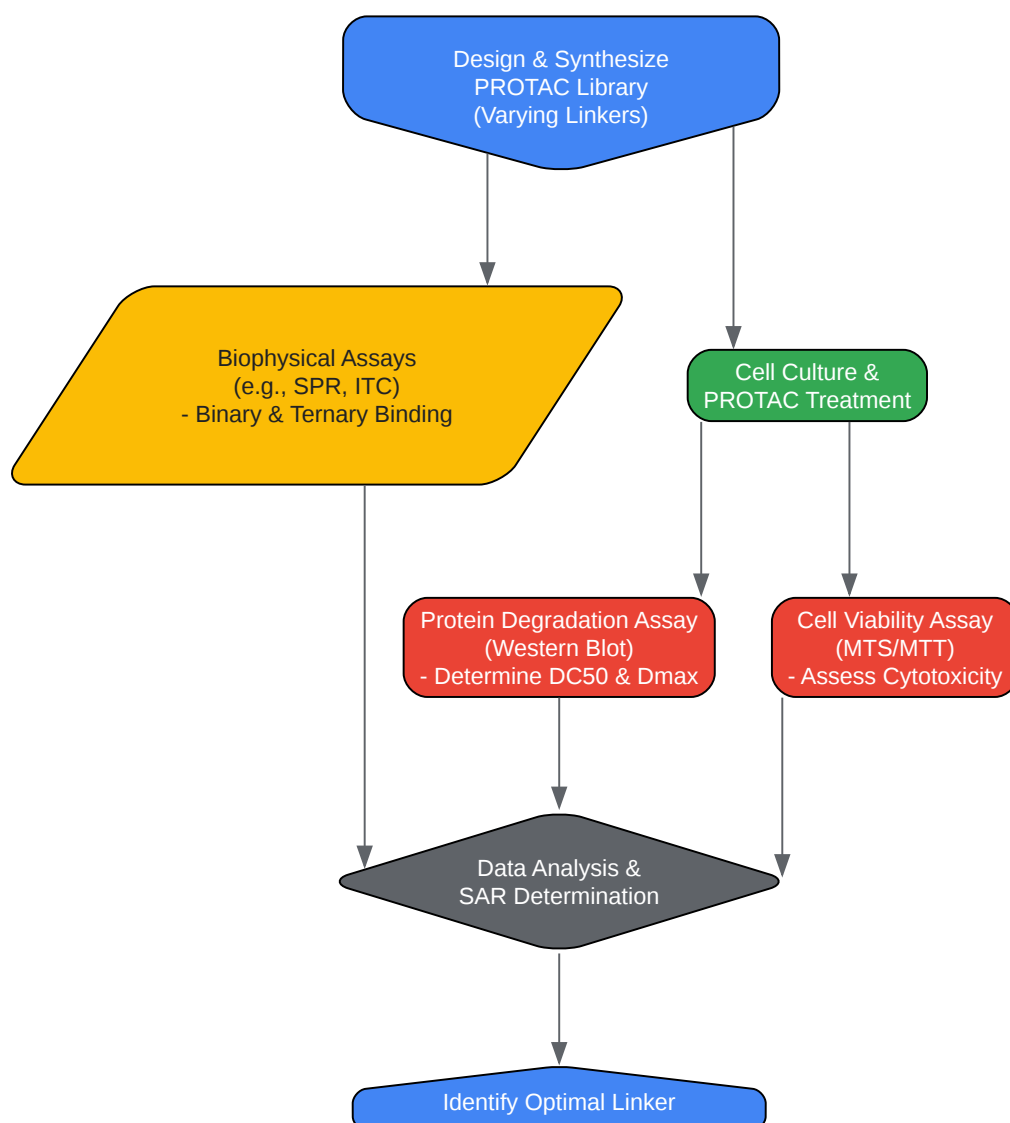
For Researchers, Scientists, and Drug Development Professionals: The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] While the ligands ensure specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex, as well as its overall physicochemical properties.[2]

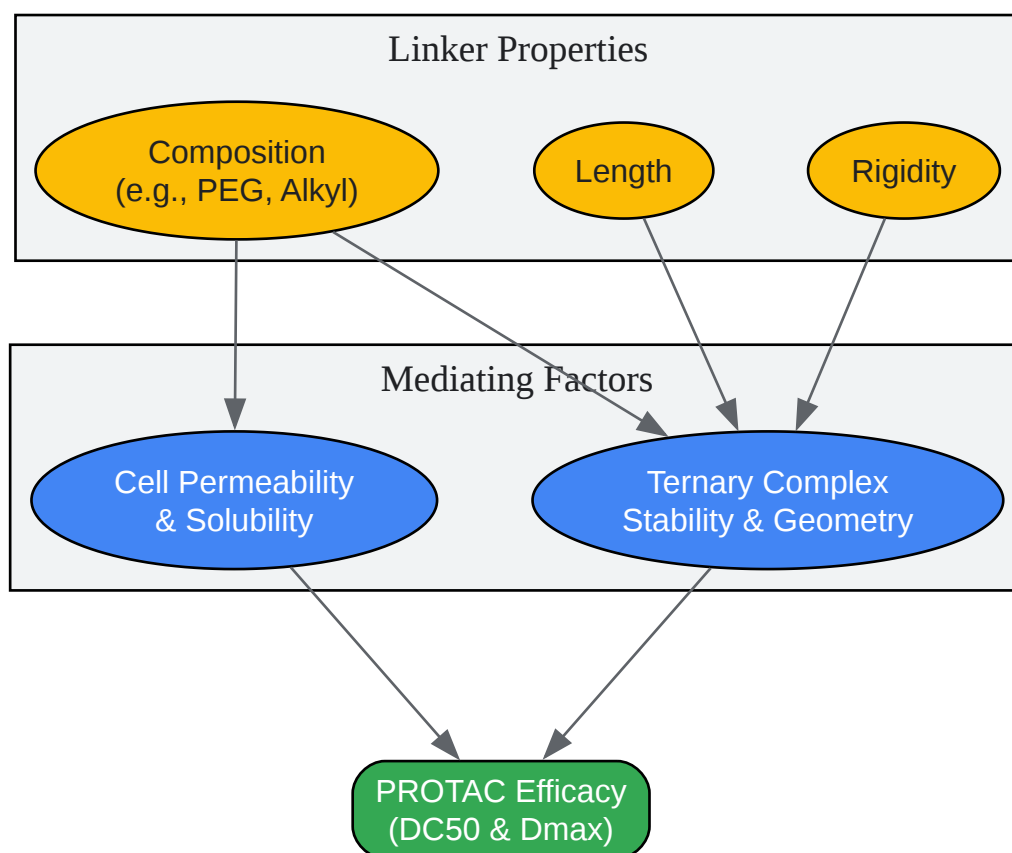
This guide provides a comparative analysis of PROTACs with different linkers, focusing on how variations in linker length and composition—specifically alkyl versus polyethylene glycol (PEG) chains—impact the degradation of the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and therapeutic target in cancer.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. By simultaneously binding to the protein of interest (POI) and an E3 ligase, the PROTAC forms a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome.[4] The linker's role is pivotal in this process; its length and flexibility dictate the geometry and stability of the ternary complex, which in turn governs the efficiency of protein degradation.[5]







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References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [arxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

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